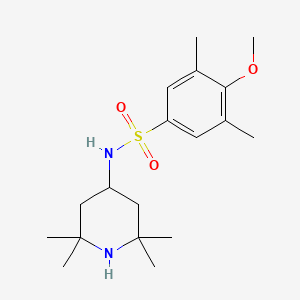

4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

4-Methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,2,6,6-tetramethylpiperidin-4-ylamine substituent. The methoxy and methyl groups on the benzene ring further modulate electronic and steric effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-12-8-15(9-13(2)16(12)23-7)24(21,22)19-14-10-17(3,4)20-18(5,6)11-14/h8-9,14,19-20H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXUFWUDQANDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to optimize production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles and electrophiles are used to replace functional groups on the benzene ring.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Steric Effects : The target compound’s 2,2,6,6-tetramethylpiperidin-4-yl group introduces significant steric hindrance, comparable to bis-TMP naphthalimide . This contrasts with the morpholine-pyrimidine substituent in , which is less hindered but offers π-conjugation.

- Electronic Effects : The 4-methoxy and 3,5-dimethyl groups on the target compound’s benzene ring likely enhance electron-donating capacity, whereas fluorophenyl groups in increase electron-withdrawing character .

- Hydrogen Bonding : Unlike bis-TMP naphthalimide, which exhibits N–H⋯O hydrogen bonding in its crystal structure , the target compound’s sulfonamide group may form stronger hydrogen bonds due to its higher acidity.

Key Findings :

- Synthetic Complexity : The target compound likely requires tailored alkylation/amination steps for the tetramethylpiperidine moiety, similar to bis-TMP naphthalimide’s synthesis . In contrast, ’s compound employs palladium-catalyzed cross-coupling, reflecting modern medicinal chemistry approaches .

- Thermal Stability : The absence of melting point data for the target compound limits direct comparison, but the fluorinated analog in shows moderate stability (175–178°C), likely due to strong intermolecular forces .

Biological Activity

4-Methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a methoxy-substituted aromatic ring and a bulky piperidine moiety. This structural configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.04–0.06 μmol/mL) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|---|

| Compound A | A-549 | 0.02 | |

| Compound B | MCF7 | 0.04 | |

| Compound C | HCT-116 | 0.06 |

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, leading to reduced inflammation in models of arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Mediators

In a controlled study using animal models of induced inflammation, administration of related sulfonamide compounds resulted in a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups.

Neuroprotective Properties

Neuroprotective effects have also been observed with certain sulfonamide derivatives. They may exert protective effects against oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and modulating neuroinflammatory pathways . This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cell survival.

- Antioxidant Activity : By reducing oxidative stress, the compound helps protect cells from damage.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-methoxy-3,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how is its structure validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring and piperidine core. First, introduce methoxy and methyl groups via Friedel-Crafts alkylation or electrophilic substitution. The sulfonamide group is formed by reacting the sulfonyl chloride derivative with the tetramethylpiperidine amine under anhydrous conditions (e.g., DCM, 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

- Structural Validation : Use - and -NMR to confirm substituent positions and integration ratios. X-ray crystallography (if crystalline) resolves steric effects from the tetramethylpiperidine group, as seen in analogous sulfonamide structures . Mass spectrometry (HRMS) confirms molecular weight.

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (e.g., Purospher® STAR, 5 µm) with acetonitrile/water (0.1% TFA) gradient to assess purity (>98%).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).

- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm) and absence of residual solvents.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting) may arise from hindered rotation in the tetramethylpiperidine group.

- Variable-Temperature NMR : Conduct experiments at −40°C to slow conformational changes and clarify splitting patterns.

- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm substituent proximity, as demonstrated in bipyrimidin-sulfonamide analogs .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments.

Q. What strategies optimize regioselectivity when introducing substituents to the benzene ring?

- Methodological Answer :

- Directed Ortho-Metalation : Use a methoxy group as a directing group for lithiation (e.g., LDA at −78°C), followed by quenching with methyl iodide to install the 3,5-dimethyl groups .

- Protection/Deprotection : Temporarily protect the sulfonamide nitrogen (e.g., Boc) to avoid side reactions during alkylation.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance electrophilic substitution at sterically accessible positions.

Q. How does the tetramethylpiperidine moiety influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Steric Effects : The 2,2,6,6-tetramethyl groups restrict conformational flexibility, reducing non-specific binding in biological assays. This is critical for designing enzyme inhibitors.

- Basicity Modulation : Piperidine’s nitrogen (pKa ~11) enhances solubility in acidic media, but methylation lowers basicity, favoring membrane permeability.

- Case Study : Similar sulfonamides with hindered piperidines show enhanced selectivity for kinase targets due to reduced off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.